molecular formula C14H16O3 B016944 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one CAS No. 2419-68-3

1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one

Cat. No. B016944
CAS RN: 2419-68-3
M. Wt: 232.27 g/mol
InChI Key: LXFNQCGNCFRKRR-FNORWQNLSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one involves various methods, including cyclocondensation reactions that provide a convenient approach to a variety of substituted benzodioxoles. For instance, diversity-oriented synthesis strategies have been utilized to prepare 1-hydroxy-3,5-dimethyl-2,4-benzodioates through [3+3] cyclocondensation, highlighting the synthetic flexibility of compounds within this chemical class (Shkoor et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of benzodioxole derivatives, including 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one, often involves X-ray crystallography and spectroscopic methods. These analyses reveal the supramolecular structures, showcasing intramolecular hydrogen bonds and pi-pi stacking, which are crucial for understanding the reactivity and interaction capabilities of these molecules (Low et al., 2002).

Chemical Reactions and Properties

Chemical reactions of 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one and its analogs can vary widely, demonstrating the compound's versatility. For example, the presence of the benzodioxole moiety significantly influences the compound's reactivity, enabling it to undergo specific cycloaddition and cyclocondensation reactions, which are essential for synthesizing various complex molecules (Zhu & Negishi, 2008).

Physical Properties Analysis

The physical properties of benzodioxole derivatives, including melting points, solubility, and crystalline structures, are often determined by their molecular structure. Detailed X-ray crystallography studies provide insights into the compound's solid-state structure, which in turn influences its physical properties. These properties are critical for determining the compound's application in various fields, including material science (Facchinetti et al., 2016).

Chemical Properties Analysis

The chemical properties of 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one are characterized by its reactivity towards different chemical reagents, its ability to participate in various organic reactions, and its stability under different conditions. Spectroscopic methods, including NMR and IR spectroscopy, are essential tools for elucidating these properties, offering detailed insights into the compound's chemical behavior and interaction with other molecules (Al-Wabli et al., 2016).

Scientific Research Applications

1. Pharmacological Effects

1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one and its analogues have been studied for their pharmacological effects. Nichols and Kostuba (1979) synthesized compounds similar to 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one, evaluating their effects in mice. They compared these compounds to known psychotomimetic agents, observing variations in motor activity and behavioral effects (Nichols & Kostuba, 1979).

2. Spectroscopic and Quantum Mechanical Analysis

A comprehensive spectroscopic and quantum mechanical analysis of (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one was conducted by Al-Wabli et al. (2016). This included vibrational spectroscopic studies, Fukui functions, and molecular docking studies. The research indicates potential inhibitory activity against androgen receptors (Al-Wabli et al., 2016).

3. Structural and Molecular Studies

Low et al. (2002) conducted studies on the supramolecular structures of compounds related to 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one, focusing on their hydrogen bonding and pi-pi stacking characteristics. This research provides insight into the molecular structure and interactions of these compounds (Low et al., 2002).

4. Inhibition Efficiency Analysis

Belghiti et al. (2018) investigated the interaction of Piperine derivatives, including 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one analogues, with iron surfaces. This study offers insights into the compounds' potential as corrosion inhibitors and their interaction with metal surfaces (Belghiti et al., 2018).

properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8H,9H2,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFNQCGNCFRKRR-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one

CAS RN

144850-45-3, 2419-68-3
Record name (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144850-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Penten-3-one, 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002419683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.992
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of pinacolone (55 g) and piperonal (75 g) in ethanol (200 ml) was added a sodium hydroxide (5.0 g) in water (115 ml) solution. The mixture solidified after stirring at room temperature for 2 days. Filtration collected 137 g of solid which was then dissolved in ethyl acetate (500 ml), washed with water (500 ml), and dried over anhydrous magnesium sulfate. Concentration and trituration in hexane yielded 104.5 g of colorless solid product, mp 94°-96° C. Using essentially the same procedures, additional alpha, beta-unsaturated ketones were prepared as intermediates and are listed in Table 5. [see Pace, E, Atti Acad Lincei, [6], 9, 778 (1929); Chemical Abstracts, 23, 4942, 1929].
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
115 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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